(3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Description

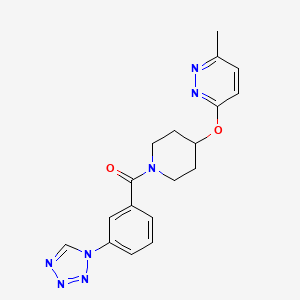

The compound "(3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone" is a heterocyclic small molecule featuring a tetrazole-substituted phenyl group linked via a methanone bridge to a piperidine ring modified with a 6-methylpyridazine-3-yloxy moiety. Its structural complexity arises from three key components:

- Piperidine ring: A six-membered nitrogen-containing heterocycle, often used to modulate pharmacokinetic properties such as solubility and membrane permeability.

- 6-Methylpyridazine-3-yloxy substituent: A pyridazine derivative with a methyl group at position 6, contributing to hydrophobic interactions and target binding specificity.

This compound is of interest in medicinal chemistry, particularly in targeting enzymes or receptors where tetrazole and pyridazine motifs are pharmacologically relevant, such as kinase inhibitors or G protein-coupled receptor (GPCR) modulators.

Properties

IUPAC Name |

[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2/c1-13-5-6-17(21-20-13)27-16-7-9-24(10-8-16)18(26)14-3-2-4-15(11-14)25-12-19-22-23-25/h2-6,11-12,16H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPYGXJOXRDPAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetrazole ring, the attachment of the phenyl group, and the coupling with the piperidinyl methanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone undergoes several types of chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperidinyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce reduced phenyl derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological applications include its use as a probe in biochemical assays and as a potential therapeutic agent. Its ability to interact with specific biological targets makes it valuable for studying various biological processes.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for developing new pharmaceuticals.

Industry

Industrial applications of this compound include its use in the development of advanced materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired therapeutic or biochemical outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it with structurally and functionally analogous molecules (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations :

Core Heterocycle Differences: The piperidine in the target compound vs. piperazine in alters basicity and solubility. The methanone bridge in the target compound and contrasts with the sulfonyl group in , which introduces stronger electron-withdrawing effects, possibly influencing binding affinity.

Substituent Impact :

- The 6-methylpyridazine in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the pyridinyl-pyridazine in (logP ~1.8), which may enhance membrane permeability but reduce aqueous solubility.

- Tetrazole in the target compound and offers metabolic resistance over carboxylic acid isosteres, reducing susceptibility to esterase-mediated hydrolysis .

Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution to attach the pyridazine-oxy group to piperidine, similar to the ethanol/acetic acid reflux method used for . In contrast, may require coupling reactions (e.g., Buchwald-Hartwig amination) to install the pyridinyl-pyridazine group on piperazine.

The indole-containing compound demonstrates serotonin receptor binding (Ki ~120 nM), highlighting how heterocycle choice directs target selectivity.

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone , with the molecular formula and a molecular weight of 365.4 g/mol, is a novel synthetic entity that has garnered attention for its potential biological activities. This article reviews its biological significance, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, which may include enzymes and receptors involved in critical physiological processes.

Antitumor Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antitumor properties. For example, tetrazole-containing compounds have shown inhibitory effects against key oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in various cancers including melanoma and non-small cell lung cancer . The compound may share similar mechanisms due to the presence of the tetrazole moiety.

Anti-inflammatory Properties

Compounds with piperidine rings have been documented to possess anti-inflammatory activities. The piperidinyl group in this compound may contribute to its potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and mediators .

Antimicrobial Activity

Tetrazole derivatives have also been explored for their antimicrobial properties. The structural features present in this compound could enhance its efficacy against bacterial strains, making it a candidate for further investigation in antimicrobial drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural components and their associated activities:

| Structural Component | Activity Type | Notes |

|---|---|---|

| Tetrazole ring | Antitumor | Inhibits oncogenic pathways |

| Piperidine moiety | Anti-inflammatory | Modulates inflammatory responses |

| Pyridazine derivative | Antimicrobial | Enhances antibacterial action |

Case Studies

Several studies have investigated compounds with similar structures to assess their biological activities:

- Anticancer Studies : A study evaluated a series of tetrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for therapeutic applications in oncology .

- Combination Therapy : Research has shown that combining tetrazole derivatives with conventional chemotherapeutics like doxorubicin can enhance the overall efficacy against resistant cancer cell lines .

- Inflammation Models : In vivo studies using animal models demonstrated that piperidine-based compounds significantly reduced inflammation markers, highlighting their therapeutic potential in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.